4-methyl-2-phenyl-1H-indole
Description
The indole (B1671886) ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, stands as a cornerstone in the field of medicinal chemistry. nih.gov Its derivatives are ubiquitous in nature and have been a source of inspiration for the development of a multitude of synthetic compounds with significant biological activities. rsc.org This article provides a focused exploration of a specific derivative, 4-methyl-2-phenyl-1H-indole, situated within the broader context of the indole chemical scaffold.
The history of indole chemistry is rich, dating back to the 19th century with the investigation of the natural dye indigo. ontosight.ai In 1866, Adolf von Baeyer first synthesized indole from oxindole. ontosight.ai The true significance of the indole nucleus, however, was unveiled with the discovery of its presence in essential natural products. Tryptophan, an essential amino acid, and its derivatives like the neurotransmitter serotonin (B10506) and the hormone melatonin, underscore the fundamental role of the indole scaffold in biological systems. ontosight.aiomicsonline.org
The pharmacological importance of indole derivatives is vast and well-documented. nih.gov Early examples include the antihypertensive and antipsychotic agent reserpine, an indole alkaloid isolated from the Rauwolfia plant. ontosight.ai The non-steroidal anti-inflammatory drug (NSAID) Indomethacin (B1671933) is another prominent example of a widely used medication built upon an indole framework. ontosight.ai The versatile nature of the indole scaffold allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. ijpsr.com Consequently, indole derivatives have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. japsonline.combldpharm.com The ongoing research in this area continues to highlight the potential of indole-based compounds to address significant medical challenges. ontosight.ai
Within the extensive family of indole derivatives, the 2-phenylindoles represent a particularly significant and "privileged" structural class. ijpsr.comresearchgate.net Characterized by the presence of a phenyl group at the 2-position of the indole ring, these compounds exhibit a distinct and potent range of biological activities. nih.gov The 2-phenylindole (B188600) scaffold is a key pharmacophore found in various biologically active molecules and has been the subject of extensive research in medicinal chemistry. researchgate.netomicsonline.org
The unique spatial arrangement of the phenyl ring in relation to the indole nucleus allows for diverse interactions with biological macromolecules, including enzymes and receptors. omicsonline.org This has led to the development of 2-phenylindole derivatives with a wide array of therapeutic potentials, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. omicsonline.org For instance, certain 2-phenylindole derivatives have shown potent anti-proliferative effects against various cancer cell lines by inhibiting tubulin polymerization. omicsonline.org Others have demonstrated significant anti-inflammatory activity by targeting enzymes like cyclooxygenase (COX). japsonline.com The versatility and potent bioactivity of the 2-phenylindole framework make it a highly attractive scaffold for the design and development of novel therapeutic agents. ijpsr.com
The compound this compound serves as a specific and valuable building block in chemical research, particularly within the field of medicinal chemistry. Its structure combines the key features of the 2-phenylindole scaffold with a methyl group at the 4-position of the indole ring. This substitution can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and pharmacokinetic properties.
Academic research has focused on the synthesis of various derivatives of this compound to explore their potential as bioactive agents. For example, studies have described the synthesis of derivatives of 2-(4-methylsulfonylphenyl)indole, which are structurally related to this compound, and their evaluation as dual antimicrobial and anti-inflammatory agents. nih.gov In one such study, a series of 2-(4-methylsulfonylphenyl) indole derivatives were designed and synthesized, with some compounds showing good anti-inflammatory activity and selectivity towards the COX-2 enzyme. nih.gov Another study focused on the synthesis of 5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole-3-carbaldehyde as an intermediate for further chemical elaboration. nih.gov The academic interest in this compound and its close analogs lies in their potential to serve as a template for the development of new therapeutic agents with tailored biological activities.
The research domains for systems based on this compound are primarily centered on medicinal chemistry and drug discovery. The core structure is recognized for its potential to yield compounds with a variety of pharmacological effects. The primary areas of investigation include:
Anti-inflammatory Agents: A significant area of research involves the development of this compound derivatives as anti-inflammatory agents. These studies often focus on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is associated with inflammation and pain. japsonline.comnih.gov
Antimicrobial Agents: The indole nucleus is known to be a component of many antimicrobial compounds. Research has been conducted to evaluate derivatives of the this compound scaffold for their activity against various bacterial strains. nih.gov
Anticancer Agents: Given that 2-phenylindoles are known to possess anticancer properties, derivatives of this compound are also explored for their potential as antineoplastic agents. omicsonline.org Research in this area often investigates mechanisms such as the inhibition of tubulin polymerization or the modulation of other cellular pathways involved in cancer cell proliferation. acs.org
Organic Synthesis and Material Science: Beyond its biological applications, the this compound core is of interest in the field of organic synthesis for the development of new synthetic methodologies. omicsonline.org Its unique photophysical properties also suggest potential applications in material science. omicsonline.org
The following table provides a summary of research findings on derivatives related to this compound:
| Derivative Class | Research Focus | Key Findings |
| 2-(4-methylsulfonylphenyl) indole derivatives | Antimicrobial and Anti-inflammatory | Identified compounds with potent antibacterial activity and good anti-inflammatory effects with selectivity for COX-2. nih.gov |
| 1-substituted-2-(4-(methylsulfonyl)phenyl) indole derivatives | COX-2 Inhibition | Synthesized analogs of indomethacin showed good anti-inflammatory activity and selectivity for COX-2. japsonline.com |
| 3-methyl-2-phenyl-1H-indoles | Anticancer | Identified potent compounds with antiproliferative activity against human tumor cell lines, acting as topoisomerase II inhibitors. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-phenyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-5-9-14-13(11)10-15(16-14)12-7-3-2-4-8-12/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGAYLXUBDCFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 Methyl 2 Phenyl 1h Indole and Its Derivatives
Detailed Reaction Pathway Elucidation for Indole (B1671886) Ring Formation
The formation of the 4-methyl-2-phenyl-1H-indole ring is most commonly achieved through the Fischer indole synthesis, a robust and widely used method for preparing substituted indoles. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of an appropriate arylhydrazone. wikipedia.org For the synthesis of this compound, the process would begin with the reaction of 3-methylphenylhydrazine and acetophenone.
The established mechanism for the Fischer indole synthesis proceeds through several distinct steps:
Phenylhydrazone Formation : The reaction is initiated by the condensation of the substituted phenylhydrazine (B124118) with a ketone (or aldehyde) to form a phenylhydrazone. wikipedia.org
Tautomerization : The resulting phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form, which is a crucial step for the subsequent rearrangement. wikipedia.org
researchgate.netresearchgate.net-Sigmatropic Rearrangement : Following protonation of the enamine, the key step of the reaction occurs: a researchgate.netresearchgate.net-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new carbon-carbon bond and breaks the nitrogen-nitrogen bond, yielding a di-imine intermediate. wikipedia.org
Cyclization and Aromatization : The di-imine intermediate undergoes cyclization to form a five-membered ring aminoacetal (or aminal). wikipedia.org The final step involves the acid-catalyzed elimination of an ammonia (B1221849) molecule from this cyclic intermediate, leading to the formation of the stable, aromatic indole ring. wikipedia.org
A practical application of this pathway is seen in the synthesis of the related compound 4-(3-methyl-1H-indol-2-yl)phenylmethanone, which is formed via the Fischer indole cyclization of a hydrazone derived from 1-[4-(benzoyl)phenyl]propan-1-one. orientjchem.orgresearchgate.net Isotopic labeling studies have confirmed that the N1 nitrogen atom of the starting phenylhydrazine is incorporated into the final indole ring structure. wikipedia.org
Studies on Oxidative Fragmentation Mechanisms of Indole Derivatives
The indole ring, while aromatic, is susceptible to oxidative cleavage, particularly at the C2-C3 double bond. This transformation, often referred to as the Witkop oxidation, can lead to a variety of fragmentation products, providing access to different chemical scaffolds. researchgate.net The oxidation of indole derivatives can yield 2-ketoacetanilide derivatives, 2-oxindoles, or isatins, depending on the substrate and reaction conditions. researchgate.netresearchgate.netacs.org
One proposed mechanism for the oxidative cleavage of indoles in polar solvents involves the activation of an oxidant like hydrogen peroxide (H₂O₂). researchgate.net The indole nucleophilically attacks the activated H₂O₂, forming a hydroperoxide intermediate. researchgate.net This intermediate can then undergo an intramolecular cyclization to generate a strained four-membered dioxetane ring. researchgate.net The subsequent collapse of this dioxetane intermediate leads to the cleavage of the C2-C3 bond and the formation of the final oxidized products. researchgate.net
In other mechanistic pathways, fragmentation is consistent with the formation of an indolyl radical cation. nih.gov For example, the reaction of N-methyl-2-phenylindole with 4-hydroxyalkenals in the presence of iron(III) and oxygen leads to fragmentation that is proposed to occur via a tandem beta-fragmentation of such a radical cation. nih.gov Computational studies on the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals indicate that the reaction proceeds via the formation of various indole radicals, which then react with O₂ to produce peroxy radicals, leading to ring-opened products like N-(2-formylphenyl)formamide. copernicus.org
Role of Specific Catalysts and Additives in Reaction Selectivity and Efficiency
Catalysts and additives play a pivotal role in directing the course of reactions involving indoles, influencing both the efficiency of ring formation and the selectivity of fragmentation pathways.
In Oxidative Fragmentation: The selectivity of oxidative fragmentation is highly sensitive to the catalytic system. Studies on the reaction of N-methyl-2-phenylindole have demonstrated that the nature of the acid catalyst is crucial. nih.gov Using methanesulfonic acid leads to a specific chromophoric product, whereas using hydrochloric acid prevents its formation, highlighting the acid's role in the oxidative fragmentation of key intermediates. nih.gov Iron(III) has been identified as a catalyst for the fragmentation of 1-indolylalkene intermediates. nih.gov
Modern catalytic systems offer enhanced selectivity. A Mn-containing artificial mini-enzyme has been shown to selectively catalyze the oxygenation of indole at the C3 position. acs.org Furthermore, a general and environmentally favorable protocol using halide catalysis with oxone as the terminal oxidant has been developed for several types of indole oxidation reactions. researchgate.net In enantioselective dearomatization reactions, chiral quaternary ammonium (B1175870) hypoiodite (B1233010) catalysis has been used to achieve oxidative umpolung of the indole C3 position. acs.org
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates.
Intermediates in Indole Ring Formation: The mechanism of the Fischer indole synthesis is well-characterized, with several key intermediates being proposed and supported by experimental evidence. wikipedia.org
Phenylhydrazone : The initial product from the condensation of a hydrazine (B178648) and a carbonyl compound. wikipedia.org
Enamine ('ene-hydrazine') : The tautomer of the phenylhydrazone, which is the active species in the subsequent rearrangement. wikipedia.org
Diimine : Formed after the researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org
Aminoacetal (aminal) : A cyclic intermediate formed before the final elimination of ammonia to yield the aromatic indole. wikipedia.org
Intermediates in Oxidative Fragmentation: The mechanisms of oxidative fragmentation are more varied, involving highly reactive intermediates.
Indolyl Radical Cation : Proposed as a key intermediate in certain fragmentation pathways, particularly in reactions catalyzed by iron(III). nih.gov
Hydroperoxide : Believed to form from the initial attack of the indole on an activated oxidant like H₂O₂. researchgate.net
Dioxetane : A proposed strained, four-membered ring intermediate resulting from the intramolecular cyclization of the hydroperoxide. Its collapse drives the C2-C3 bond cleavage. researchgate.net
N-Iodo Intermediate : In reactions catalyzed by hypoiodite, an N-iodo species is generated, which may be further oxidized to an N-iodine(III) intermediate to enhance the electrophilicity of the indole ring. acs.org
Table of Reaction Intermediates
Table of Catalysts and Their Roles
Mentioned Compounds
Advanced Computational and Theoretical Studies of 4 Methyl 2 Phenyl 1h Indole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and electronic properties.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic structure of molecules. nih.govnih.gov For 4-methyl-2-phenyl-1H-indole, calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). This approach yields a stable, low-energy conformation of the molecule.
Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-C(Phenyl) | 1.48 Å |
| N1-H1 | 1.01 Å | |
| C4-C(Methyl) | 1.51 Å | |
| Bond Angle | C3-C2-C(Phenyl) | 128.5° |
| C5-C4-C(Methyl) | 121.0° | |
| Dihedral Angle | C3-C2-C(Phenyl)-C(Phenyl) | 45.0° |
Note: These are representative values based on DFT calculations of similar indole (B1671886) derivatives.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity. irjweb.comwuxiapptec.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. stackexchange.comresearchgate.net
A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.comresearchgate.net For this compound, the HOMO is expected to be localized over the electron-rich indole nucleus, while the LUMO may be distributed across the phenyl ring and the C2-C3 bond of the indole. The energy gap helps predict how the molecule will interact with other chemical species.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
Table 2: Calculated FMO Energies and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -5.60 |
| LUMO Energy | ELUMO | -0.95 |
| Energy Gap | ΔE | 4.65 |
| Ionization Potential | I | 5.60 |
| Electron Affinity | A | 0.95 |
| Chemical Hardness | η | 2.33 |
| Chemical Potential | μ | -3.28 |
| Electrophilicity Index | ω | 2.31 |
Note: Values are hypothetical and representative for similar aromatic heterocyclic systems.
Mulliken population analysis is a method for calculating the partial atomic charges on the individual atoms of a molecule. niscpr.res.inuni-muenchen.de This analysis provides insight into the charge distribution, which influences the molecule's dipole moment, polarizability, and electrostatic interactions. researchgate.netsemanticscholar.org
For this compound, the Mulliken charges calculated via DFT would likely show that the nitrogen atom (N1) carries a significant negative charge due to its high electronegativity. irjweb.com Carbon atoms bonded to nitrogen and those in the phenyl ring will exhibit varying degrees of positive or negative charge depending on their local chemical environment. The hydrogen atom attached to the indole nitrogen is expected to be electropositive. It is important to note that Mulliken charges are known to be highly dependent on the basis set used in the calculation. niscpr.res.inuni-muenchen.de
Table 3: Hypothetical Mulliken Atomic Charges for Selected Atoms
| Atom | Mulliken Charge (a.u.) |
| N1 | -0.45 |
| H (on N1) | +0.25 |
| C2 | +0.15 |
| C3 | -0.10 |
| C4 | -0.05 |
| C (Methyl) | -0.20 |
Note: These values are illustrative and represent typical charge distributions in indole systems.
A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map is color-coded to indicate different potential values:
Red: Regions of most negative potential, rich in electrons, and susceptible to electrophilic attack.
Blue: Regions of most positive potential, electron-deficient, and susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
In the MESP map of this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atom of the indole ring, indicating its role as a primary site for electrophilic attack. The π-electron clouds of the aromatic rings would also show negative potential. In contrast, the hydrogen atom bonded to the nitrogen (N-H) would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor site.
Spectroscopic Property Simulations
Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.
Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. nih.govcardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be determined. These theoretical predictions are instrumental in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. semanticscholar.orgresearchgate.netresearchgate.net
For this compound, key vibrational modes include:
N-H stretching: A characteristic sharp peak in the IR spectrum, typically around 3400-3500 cm⁻¹.
Aromatic C-H stretching: Occurring above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.
C=C stretching: Vibrations from the aromatic rings, found in the 1400-1600 cm⁻¹ region.
N-H bending: Typically observed around 1500-1600 cm⁻¹.
A comparison between the calculated and experimental wavenumbers often requires the use of a scaling factor to correct for anharmonicity and limitations in the theoretical model.
Table 4: Predicted Vibrational Frequencies for Key Modes
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| N-H Stretch | 3510 | High | Low |
| Aromatic C-H Stretch | 3100-3000 | Medium | High |
| Aliphatic C-H Stretch | 2950-2850 | Medium | Medium |
| Aromatic C=C Stretch | 1610, 1580, 1490 | High | High |
| N-H Bend | 1550 | Medium | Low |
| C-N Stretch | 1350 | High | Medium |
Note: These are representative theoretical values. Experimental values may vary.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a powerful tool for complementing experimental data in the structural elucidation of complex organic molecules. These computations, typically performed using Density Functional Theory (DFT) methods like the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR spectra with a high degree of accuracy. The calculated chemical shifts (δ) provide valuable insights into the electronic environment of each nucleus within the molecule.
While specific computational studies for this compound are not extensively documented in the literature, experimental data for the closely related analogue, 3-methyl-2-phenyl-1H-indole, provides a basis for understanding its spectral characteristics. The methyl group at the 4-position in the target molecule would be expected to influence the chemical shifts of the adjacent protons and carbons on the benzene (B151609) portion of the indole ring, typically causing a slight upfield shift due to its electron-donating inductive effect.
Table 1: Experimental NMR Chemical Shifts for the Analogous Compound 3-Methyl-2-phenyl-1H-indole in CDCl₃ rsc.org
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H-NMR | |
| NH (indole) | 8.11 (s, 1H) |
| Aromatic H | 7.67 (d, 1H) |
| Aromatic H | 7.62 (dd, 2H) |
| Aromatic H | 7.52 (dd, 2H) |
| Aromatic H | 7.42–7.38 (m, 2H) |
| Aromatic H | 7.30–7.25 (m, 1H) |
| Aromatic H | 7.24–7.20 (m, 1H) |
| CH₃ | 2.53 (s, 3H) |
| ¹³C-NMR | |
| Aromatic C | 135.99, 134.19, 133.49 |
| Aromatic C | 130.17, 128.93, 127.89 |
| Aromatic C | 127.42, 122.42, 119.64 |
| Aromatic C | 119.11, 110.85, 108.79 |
| CH₃ | 9.81 |
Note: Data presented is for 3-methyl-2-phenyl-1H-indole as a representative example.
Intermolecular Interaction Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps various properties onto a unique molecular surface, defined as the region where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than the contribution from all other molecules in the crystal.
Key properties mapped onto the Hirshfeld surface include dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance to the nearest nucleus outside the surface). These are often combined into a normalized contact distance (dₙₒᵣₘ), which highlights regions of significant intermolecular contact. Red spots on the dₙₒᵣₘ surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions.
Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Indole Derivative nih.gov
| Interaction Type | Contribution (%) | Description |
| H···H | 38.7–44.7 | Represents van der Waals forces and general packing |
| C···H/H···C | 20.4–25.7 | Indicates C-H···π interactions |
| O···H/H···O | 14.6–17.9 | Corresponds to hydrogen bonding |
| Br···H/H···Br | 8.2–12.6 | Halogen bonding interactions |
Note: The data is from a study on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives and serves as an illustrative example of the insights gained from Hirshfeld analysis. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding interactions and intramolecular charge transfer (ICT) by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de
The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an i → j delocalization is calculated, where a higher E(2) value indicates a stronger interaction. uni-muenchen.de This method is particularly useful for quantifying hyperconjugative effects, such as the interaction between a lone pair (LP) orbital and an adjacent anti-bonding (σ* or π) orbital, or between filled π orbitals and empty π orbitals. These interactions are crucial for understanding molecular stability, reactivity, and electronic properties.
Table 3: Illustrative Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C4) | > 20.0 | π-π conjugation |
| LP(1) N | π(C2-C3) | ~ 5-15 | Lone pair delocalization |
| σ(C-H) | σ(C-C) | ~ 1-5 | Hyperconjugation |
| π(C=C) | π*(C=C) | > 20.0 | Aromatic conjugation |
Note: This table presents typical E(2) values for common interactions in conjugated organic molecules to illustrate the data obtained from an NBO analysis.
Investigations of Nonlinear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer characteristics, such as 2-phenylindole (B188600) derivatives, are of great interest for their potential nonlinear optical (NLO) properties. NLO materials can alter the properties of light passing through them and are essential for applications in optoelectronics, including frequency conversion and optical switching.
The NLO response of a molecule can be predicted computationally using DFT methods. Key parameters that quantify NLO behavior include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A large β value is a primary indicator of a significant second-order NLO response. Molecules with a high degree of charge separation, characterized by a large dipole moment and delocalized π-electrons, often exhibit enhanced hyperpolarizability.
For this compound, the donor-π-acceptor (D-π-A) character, where the indole ring can act as an electron donor and the phenyl ring can be functionalized to act as an acceptor, is a key feature for NLO activity. Theoretical calculations can optimize the molecular geometry and compute the electronic properties that govern the NLO response, providing a pathway to design molecules with tailored optical properties.
Table 4: Representative Calculated NLO Properties for a Potential NLO-active Organic Molecule researchgate.net
| Property | Symbol | Calculated Value (a.u.) |
| Dipole Moment | μ | > 5 Debye |
| Mean Polarizability | <α> | > 1.5 x 10⁻²³ esu |
| First-Order Hyperpolarizability | β | > 1.0 x 10⁻²⁸ esu |
Note: The values in this table are representative of organic molecules identified as having promising NLO properties and illustrate the typical data generated from DFT calculations. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is fundamental in drug discovery for identifying potential drug candidates, elucidating binding mechanisms, and predicting binding affinity, often expressed as a binding energy score.
Derivatives of the 2-phenyl-1H-indole scaffold have been extensively studied as ligands for various biological targets due to their privileged structure in medicinal chemistry. rsc.org Computational docking studies have shown that these compounds can fit well into the active sites of several important enzymes and receptors. For instance, various 2-phenylindole analogues have been docked into the ligand-binding domains of estrogen and progesterone receptors, which are key targets in the treatment of breast cancer. biointerfaceresearch.comresearchgate.net Other studies have explored their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation.
A typical docking simulation for this compound would involve placing the molecule into the binding pocket of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating the binding energy for each pose. The results identify the most stable binding mode and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.
Table 5: Example of Molecular Docking Results for a 2-Phenylindole Derivative with a Protein Target biointerfaceresearch.comresearchgate.net
| Protein Target | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Estrogen Receptor-α | 1A52 | Ligand 39 | -10.51 | LEU346, LEU384, MET388 | Hydrophobic |
| GLU353, ARG394 | Hydrogen Bond | ||||
| Progesterone Receptor | 1A28 | Ligand 47 | -9.89 | LEU718, MET759, LEU797 | Hydrophobic |
| ASN719 | Hydrogen Bond |
Note: This table is based on docking studies of functionalized 2-phenyl-1H-indole analogues against breast cancer targets and serves to illustrate the typical output of such simulations. biointerfaceresearch.comresearchgate.net
In Vitro Biological Activities and Molecular Pharmacological Mechanisms of 4 Methyl 2 Phenyl 1h Indole Derivatives
Antimicrobial Activity and Associated Biological Targets
The antimicrobial potential of 4-methyl-2-phenyl-1H-indole derivatives has been evaluated against a range of pathogenic microorganisms, including bacteria and fungi.
Studies on 2-phenyl-1H-indole derivatives have demonstrated antibacterial activity. For instance, certain synthetic indole (B1671886) derivatives have shown significant efficacy against a variety of gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). nih.gov One study found that specific synthetic indole derivatives, SMJ-2 and SMJ-4, exhibited consistent minimal inhibitory concentrations (MICs) against multiple strains of MRSA, MDR-Enterococcus faecalis, Enterococcus faecium, and Bacillus subtilis. nih.gov However, these compounds did not show significant activity against Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii, which was attributed to the outer membrane of these bacteria potentially hindering the entry of the compounds. nih.gov
In another study, various 2-phenyl-1H-indoles were screened for their antimicrobial activity against Pseudomonas sp., Enterobacter sp. (Gram-negative), and Bacillus sp. (Gram-positive). researchgate.netijpsonline.com The findings indicated that Gram-negative bacteria were more susceptible to these compounds than Gram-positive bacteria, and indoles, in general, exhibited better antibacterial activity compared to benzimidazoles. researchgate.netijpsonline.com
Furthermore, a series of 2-(4-methylsulfonylphenyl) indole derivatives were assessed for their antimicrobial activities. nih.gov Among these, compound 7g was identified as a potent antibacterial candidate against strains of MRSA, E. coli, Klebsiella pneumoniae, P. aeruginosa, and A. baumannii. nih.gov Specifically, hydrazone derivatives 7a, 7g, and 7i displayed high antibacterial activity against these bacteria, with growth inhibition ranging from 85.76% to 97.76%. nih.gov
Interactive Data Table: Antibacterial Efficacy of 2-Phenyl-1H-indole Derivatives
| Derivative | Bacterial Strain | MIC (µg/mL) |
| SMJ-2 | S. aureus ATCC 43300 (MRSA) | 2 |
| SMJ-2 | E. faecium ATCC 51559 (VRE) | 2 |
| SMJ-4 | S. aureus ATCC 43300 (MRSA) | 4 |
| SMJ-4 | E. faecium ATCC 51559 (VRE) | 2 |
| Compound 7a | A. baumannii | 16 |
| Compound 7g | MRSA | >32 |
| Compound 7g | E. coli | 4 |
| Compound 7g | K. pneumoniae | 4 |
| Compound 7g | P. aeruginosa | 4 |
| Compound 7g | A. baumannii | 4 |
| Compound 7i | MRSA | >32 |
The antifungal properties of 2-phenyl-1H-indole derivatives have also been investigated. A study evaluating 2-(4-methylsulfonylphenyl) indole derivatives reported that these compounds generally exhibited weak antifungal activity against Candida albicans and Cryptococcus neoformans var. grubii. nih.gov
Research into the anti-mycobacterial potential of related indole structures has shown promising results. A series of 3-phenyl-1H-indoles were synthesized and evaluated as in vitro inhibitors of Mycobacterium tuberculosis (Mtb) growth. nih.gov Several of these compounds demonstrated activity against a drug-susceptible Mtb strain, and the most potent compounds were also active against multidrug-resistant strains. nih.gov In a separate study, N-phenylindole derivatives were synthesized and evaluated for their antitubercular activity, with some compounds showing potent activity against Mtb H37Rv. nih.gov For instance, compounds 45 and 58 were discovered to have MIC values of 0.0625 µg/mL and 0.125 µg/mL, respectively. nih.gov
The antibacterial mechanism of action for many antimicrobial agents involves the inhibition of essential bacterial enzymes. For quinolone antimicrobials, the targets are DNA gyrase and topoisomerase IV, both of which are essential for bacterial DNA replication. nih.gov These enzymes catalyze a DNA double-strand break, allow for the passage of another DNA strand through the break, and then reseal it. nih.gov Inhibition of these enzymes leads to a blockage of DNA replication and the generation of double-strand breaks in the DNA, which is ultimately bactericidal. nih.gov Resistance to these agents can arise from mutations in the genes encoding these target enzymes or through the action of efflux pumps that remove the drugs from the bacterial cell. nih.gov While the specific mechanisms for this compound derivatives are not extensively detailed in the provided search results, the inhibition of these topoisomerases is a known mechanism for other antibacterial indole derivatives.
Anti-inflammatory Properties and Enzyme Modulation
In addition to antimicrobial activity, derivatives of 2-phenyl-1H-indole have been explored for their anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.
A series of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives were designed as analogs of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and evaluated for their in vitro COX-2 inhibition and in vivo anti-inflammatory activity. japsonline.com The study found that all the synthesized compounds showed good anti-inflammatory activity and were more selective for COX-2 inhibition than indomethacin. japsonline.com For example, compounds 4b, 4d, and 4f, which had the highest COX-2 inhibition activity with IC50 values of 0.11, 0.17, and 0.15 µM, respectively, also showed a significant reduction in inflammation. japsonline.com The selectivity index (SI) for these compounds ranged from 30.35 to 107.63, indicating a high selectivity towards COX-2. japsonline.com
In another study, a group of 5-substituted-2-(4-azido or (methylsulfonyl)phenyl)-1H-indoles were designed and synthesized as selective COX-2 inhibitors. researchgate.net The structure-activity relationship study indicated that the introduction of a methoxy (B1213986) substituent at the C-5 position and a 4-(methylsulfonyl)phenyl group at the C-2 position of the 1H-indole ring (compound 4e) resulted in the best COX-2 selectivity, with a selectivity index greater than 291. researchgate.net
Interactive Data Table: COX Inhibition Profiles of 2-Phenyl-1H-indole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 4b | 11.84 | 0.11 | 107.63 |
| 4d | 10.32 | 0.17 | 60.70 |
| 4f | 6.75 | 0.15 | 45.00 |
| 4e | >25 | 0.08 | >291.2 |
| Indomethacin | 0.039 | 0.49 | 0.079 |
Suppression of Proinflammatory Cytokine Expression (e.g., TNF-α, IL-6)
Derivatives of the indole scaffold have been investigated for their ability to suppress key proinflammatory cytokines, which are central mediators of inflammatory responses. In studies involving conjugates of N-substituted indoles and aminophenyl morpholinone, certain compounds demonstrated potent anti-inflammatory effects in microglial cells. One notable derivative was found to reduce the lipopolysaccharide (LPS)-induced levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by 71% and 53%, respectively. nih.gov This significant reduction points to the potential of the indole nucleus as a core structure for developing agents that can mitigate inflammatory cascades driven by these cytokines. nih.gov
Modulation of NF-κB Signaling Pathways
The anti-inflammatory activity of indole derivatives is often linked to their ability to modulate critical intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov NF-κB is a key transcription factor that governs the expression of numerous genes involved in inflammation, including TNF-α and IL-6. nih.govresearcher.life Research on certain N-substituted indole conjugates has shown that their anti-inflammatory effects are accompanied by the inhibition of the nuclear translocation of NF-κB. nih.gov By preventing NF-κB from moving into the nucleus, these compounds effectively block the transcription of proinflammatory genes, thus downregulating the inflammatory response at a fundamental level. nih.gov Studies on other natural indole compounds, such as indole-3-carbinol, have similarly shown that they can inhibit the phosphorylation of IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm, further supporting the role of this pathway as a primary target for indole derivatives. nih.gov
Anticancer Activity in Cell-Based Assays
The 2-phenylindole (B188600) scaffold has been identified as a promising framework for the development of anticancer agents, with derivatives showing activity against various cancer cell lines through multiple mechanisms.
In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MDA-MB-231, MCF-7 breast cancer cells)
Numerous studies have demonstrated the cytotoxic effects of 2-phenylindole derivatives against human breast cancer cell lines. Quantitative structure-activity relationship (QSAR) analyses have been performed on datasets of these compounds to optimize their cytotoxicity against the MCF-7 cell line. nih.govnih.gov Specific derivatives featuring sulfur-containing side chains have shown potent growth inhibition of the hormone-sensitive MCF-7 cell line, with one sulfone derivative (ZK 164,015) exhibiting an IC₅₀ value near 1 nM. nih.gov A broader review of 2-phenylindole derivatives highlights their anti-proliferative effects against both MDA-MB-231 and MCF-7 cell lines. researchgate.net
Table 1: In Vitro Cytotoxicity (IC₅₀) of Select 2-Phenylindole Derivatives
This table is interactive and represents a summary of findings from multiple sources. Specific values may vary based on experimental conditions.
| Compound Derivative | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| Sulfone Derivative (ZK 164,015) | MCF-7 | ~0.001 | nih.gov |
| Representative Phenylindoles | MCF-7 | < 0.055 | nih.gov |
| Various Derivatives | MDA-MB-231 | Varies | researchgate.net |
Estrogen Receptor Binding and Ligand Activity
The structural similarity of 2-phenylindoles to non-steroidal estrogens has prompted extensive investigation into their interaction with the estrogen receptor (ER). These compounds can exhibit high binding affinity for the ER, which is a key factor in their activity against hormone-dependent breast cancers. nih.govnih.gov
Structure-activity relationship studies have defined key features for high-affinity binding. A critical requirement is the presence of an alkyl group on the indole nitrogen. nih.gov Furthermore, a hydroxyl group in the para position of the 2-phenyl ring and short alkyl chains at positions 1 and 3 of the indole nucleus are favorable for strong binding. nih.gov Certain derivatives achieve a relative binding affinity (RBA) as high as 33% (compared to estradiol (B170435) at 100%), which is comparable to the synthetic estrogen hexestrol. nih.gov Depending on the specific substitutions, these compounds can act as either strong estrogens or as antagonists that impede estrogenic activity, which is crucial for their antitumor effect in hormone-dependent cancers. nih.gov Derivatives with polar sulfur-containing side chains have also been shown to retain high binding affinity for the ER, with RBA values ranging from 1-5% of estradiol. nih.gov
Tyrosine Kinase Inhibition (e.g., EGFR)
The anticancer mechanism of indole derivatives has also been linked to the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are pivotal in regulating cancer cell proliferation, invasion, and survival. researchgate.net While many complex indole-based hybrids have been specifically designed as EGFR inhibitors, the broader class of 2-phenylindole derivatives has also been associated with this mechanism. researchgate.netresearchgate.net The inhibition of EGFR signaling disrupts downstream pathways that are critical for tumor growth and angiogenesis, making it a significant aspect of their anti-proliferative profile. researchgate.net
Antioxidant Capacity and Radical Scavenging Mechanisms
Derivatives of 2-phenylindole have demonstrated significant antioxidant and free radical scavenging properties in various in vitro assays. This activity is attributed to the indole moiety's ability to donate an electron, thereby neutralizing reactive oxygen species (ROS). tandfonline.comijpsonline.com
Studies have shown that a series of 2-phenylindole derivatives can significantly inhibit lipid peroxidation in rat liver homogenates, with inhibition rates between 72% and 98% at a 10⁻³ M concentration, comparable to the standard antioxidant butylated hydroxytoluene (BHT). tandfonline.comnih.gov The primary antioxidant mechanism is believed to involve the removal of an electron from the nitrogen atom of the indole's pyrrole (B145914) ring, which generates a stabilizing radical cation. tandfonline.com
The antioxidant capacity is influenced by the substituents on the 2-phenylindole core. Compounds with electron-donating groups tend to be more effective antioxidants and radical scavengers. ijpsonline.com For example, 2-(4-aminophenyl)indoles have shown potent activity in both DPPH and superoxide (B77818) radical scavenging assays, exhibiting 80% and 81% inhibition, respectively, at a 1 mM concentration, which is comparable to the well-known antioxidant melatonin. nih.gov
Table 2: Antioxidant and Radical Scavenging Activity of Select 2-Phenylindole Derivatives
This table is interactive and summarizes representative data on the antioxidant potential of 2-phenylindole derivatives.
| Assay | Compound Type | Result | Source |
|---|---|---|---|
| Lipid Peroxidation | General 2-Phenylindoles | 72-98% Inhibition | tandfonline.comnih.gov |
| DPPH Radical Scavenging | 2-(4-Aminophenyl)indole | 80% Inhibition (at 1mM) | nih.gov |
| Superoxide Scavenging | 2-(4-Aminophenyl)indole | 81% Inhibition (at 1mM) | nih.gov |
Antiviral Activity (e.g., Anti-HBV Activity)
The indole scaffold is recognized as a valuable pharmacophore in the development of antiviral agents, with various derivatives showing promise against a range of viruses. nih.govresearchgate.net Research into specific indole derivatives has highlighted their potential to combat viral infections such as Hepatitis B (HBV) and Hepatitis C (HCV). nih.govjlu.edu.cn
A series of ethyl 5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-HBV activities in vitro using a 2.2.15 cell line. jlu.edu.cnnih.gov One particular derivative, ethyl 5-hydroxy-2-[(3-methoxyphenylsulfinyl) methyl]-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate, demonstrated significant anti-HBV activity, proving more potent than the positive control, lamivudine. jlu.edu.cn Another study on similar compounds identified derivatives 10(L) and 10(P) as having notable inhibitory effects on HBV DNA replication, with IC50 values of 1.52 µg/ml and 2.00 µg/ml, respectively. nih.gov
Furthermore, derivatives of 2-phenyl-4,5,6,7-tetrahydro-1H-indole have been synthesized and investigated for their activity against HCV. nih.gov Certain compounds within this series displayed a decent anti-HCV profile against genotypes 1b and 2a. For instance, a tetrahydroindole with benzene (B151609) amine and benzyl (B1604629) moieties at the 1 and 2-positions, respectively, showed good antiviral properties with EC50 values of 12.4 μM for genotype 1b and 8.7 μM for genotype 2a. nih.gov
Complement System Inhibition
The complement system is a critical component of the innate immune response, and its dysregulation can lead to tissue damage. nih.gov Certain synthetic compounds have been developed to inhibit this system, offering therapeutic potential for inflammatory diseases. Derivatives of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acid have been synthesized and shown to be potent in vitro inhibitors of the human classical complement pathway. nih.gov The research established qualitative structure-activity relationships, indicating that the specific substitutions on the indole and cyclohexane (B81311) rings are crucial for their inhibitory activity. nih.gov
Neurobiological Modulations
Derivatives of 2-phenyl-1H-indole have been explored for a variety of neurobiological effects, including neuroprotective, anticonvulsant, and antipsychotic activities, as well as interactions with specific neural receptors like the orexin (B13118510) receptor.
Neuroprotective Effects
Indole-based compounds have been evaluated for their neuroprotective properties, particularly their potential as multifunctional agents against neurodegenerative diseases. nih.gov Studies have shown that certain indole derivatives possess antioxidant and anti-amyloid aggregation properties. nih.govnih.gov For example, phenoxyindole derivatives have been investigated for their ability to inhibit Aβ aggregation and acetylcholinesterase, alongside their antioxidant activities, which are key pathological features of Alzheimer's disease. nih.gov Specifically, compounds that combine these activities are considered promising leads for new therapeutic strategies. nih.gov
Anticonvulsant Activity
A series of indole derivatives synthesized from 2-phenyl-1H-indole have demonstrated notable anticonvulsant activity in preclinical models. pharmacophorejournal.com When tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, several compounds showed significant protection. pharmacophorejournal.com For instance, compounds with oxazolone (B7731731) or imidazolone (B8795221) moieties attached to the indole core were found to be active. One compound, 1-(2-Hydroxypropyl)-2-phenyl-4-[(2-phenylindolin-3-yl)methylene]-1H-imidazol-5(4H)-one, emerged as a particularly promising candidate for further investigation. pharmacophorejournal.com
Antipsychotic Effects
The indole nucleus is a key feature in several multifunctional ligands designed to target receptors implicated in psychosis. Novel 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have been designed as ligands with potential antipsychotic-like properties. nih.gov One such compound, N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide, was characterized in vitro as a high-affinity partial agonist of the D2 receptor and an antagonist of the 5-HT6 receptor, both of which are important targets for antipsychotic drugs. nih.gov
Orexin Receptor Interactions
Orexin receptors are crucial in regulating sleep-wake cycles, and their modulation is a target for treating sleep disorders. nih.gov While the specific search results did not pinpoint this compound derivatives as orexin receptor modulators, the broader class of small molecules is under investigation. For instance, a series of substituted 4-phenyl- nih.govpharmacophorejournal.comdioxanes have been identified as potent and selective antagonists for the orexin 2 receptor (OX2R). nih.gov This highlights the ongoing search for novel chemical scaffolds that can interact with this receptor system.
Structure Activity Relationship Sar Studies and Rational Molecular Design for 2 Phenylindole Scaffolds
Influence of Substituent Position and Electronic Properties on Biological Efficacy
The biological activity of 2-phenylindole (B188600) derivatives is highly sensitive to the position and electronic nature of substituents on both the indole (B1671886) ring and the phenyl ring. Systematic modifications have demonstrated that even minor changes can lead to significant shifts in pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov
Structure-activity relationship (SAR) studies have consistently shown the importance of the indole moiety for potency. nih.govacs.org The substitution pattern on the N-phenyl of the indole core, for instance, has been a key area of investigation. In the context of developing inhibitors for Mycobacterium tuberculosis, it was found that regardless of whether substituent groups were electron-donating or electron-withdrawing, para-position substituents on the N-phenylindole were optimal for activity. nih.gov
Further exploration into the substitution on the 2-phenyl ring has also yielded critical insights. For example, in the development of antitubercular agents, replacing a hydroxyl group with a methoxyl group on the 2-phenyl ring generally led to a slight decrease in activity. nih.gov Conversely, in a series of CFTR potentiators, the introduction of a second substituent on the phenyl ring, specifically a fluorine atom at position 6, proved to be beneficial, leading to compounds with potency in the nanomolar range. acs.org Swapping the positions of a fluorine and a methyl group on this ring resulted in a significant decrease in potency, highlighting the strict positional and electronic requirements for activity. acs.org
Modifications at the 3-position of the indole scaffold have also been extensively studied, establishing these derivatives as privileged structures for medicinal chemistry. rsc.org The nature of the substituent at this position can drastically alter the compound's biological profile. For example, the introduction of an N-alkyl piperazine side chain at this position led to high potency in a series of allosteric inhibitors of the AAA+ ATPase p97. nih.govacs.org
The following table summarizes the general influence of substituent placement on the biological activity of the 2-phenylindole scaffold based on various studies.
| Scaffold Position | Substituent Type | General Effect on Biological Activity | Target/Activity Example |
| Indole N1-Position | Bulky hydrophobic groups | Can be detrimental | Pks13 Inhibitors nih.gov |
| Indole C3-Position | N-alkyl piperazine | Increased potency | p97 ATPase Inhibitors nih.gov |
| 2-Phenyl (para) | Electron-donating/withdrawing | Optimal for activity | Antitubercular agents nih.gov |
| 2-Phenyl (various) | Disubstitution (e.g., 6-fluoro-9-methyl) | Beneficial, increased potency | CFTR Potentiators acs.org |
Rational Design Principles for Optimizing Pharmacological Profiles
The rational design of 2-phenylindole-based therapeutic agents leverages a deep understanding of SAR combined with computational and structural biology techniques. nih.govacs.org The goal is to optimize the pharmacological profile by enhancing potency, selectivity, and pharmacokinetic properties. A key principle is the use of a "scaffold hopping" strategy, where a known active core, like benzofuran, is replaced with the 2-phenylindole scaffold to explore new chemical space and identify novel bioactive compounds. nih.gov
A common approach involves maintaining a constant core scaffold while systematically varying substituents at a specific position. nih.govacs.org For instance, in the optimization of p97 inhibitors, the 2-(3-(piperidin-1-yl)phenyl)-1H-indole scaffold was kept constant while the amine side-chain was varied. nih.gov This strategy allows for a focused exploration of the chemical space around a specific interaction point with the biological target.
Molecular modeling and structural information, when available, are instrumental in rationalizing observed SAR and guiding future design iterations. nih.govacs.org For p97 inhibitors, a cryo-EM structure of the target in complex with a phenyl indole compound was used to develop a refined binding model. nih.gov This structural insight helps explain why certain modifications enhance potency and provides a roadmap for designing next-generation analogs.
The principles of drug design often involve iterative cycles of synthesis and biological evaluation. nih.gov This process allows medicinal chemists to build a comprehensive understanding of the SAR for a given series and progressively refine the molecular architecture to achieve the desired therapeutic profile. The development of 2-phenylindolizine acetamides, for example, involved synthesizing a library of derivatives to study their antimicrobial and anticancer activities, with molecular docking used to predict interactions with the target. nih.gov
Bioisosteric Replacement Strategies in 2-Phenylindole Chemistry
Bioisosterism is a fundamental strategy in medicinal chemistry used to modify lead compounds to improve their biological activity, selectivity, or pharmacokinetic properties. silae.it A bioisostere is a molecule or group that results from the exchange of an atom or group of atoms with another, broadly similar, one. cambridgemedchemconsulting.com This strategy has been applied to the 2-phenylindole scaffold to fine-tune its properties.
One common bioisosteric replacement involves substituting a phenyl ring with other aromatic or non-aromatic cyclic systems. For example, replacing a phenyl group with a pyridyl or thiophene group is a classic bioisosteric strategy. cambridgemedchemconsulting.com In the context of indole derivatives, the entire indole moiety itself can be replaced. A study on PI3Kδ inhibitors successfully used bioisosteric replacement of the indole scaffold to develop a potent and selective inhibitor, FD223, for the potential treatment of acute myeloid leukemia. nih.gov
Ring bioisosterism can also be applied. For instance, the replacement of a phenyl moiety in a lead compound with a pyridyl group led to the potent antihistamine mepyramine. silae.it Similarly, non-classical bioisosteres, such as replacing a para-disubstituted phenyl ring with a bicyclo[1.1.1]pentane (BCP) unit, can improve drug-like properties like solubility and lipophilicity. nih.gov
The following table provides examples of common bioisosteric replacements relevant to medicinal chemistry and potentially applicable to the 2-phenylindole scaffold.
| Original Group | Bioisosteric Replacement(s) | Potential Advantage |
| -H | -F, -D | Modulate metabolism, enhance stability cambridgemedchemconsulting.com |
| -CH3 | -NH2, -OH, -F, -Cl | Alter electronic properties and size cambridgemedchemconsulting.com |
| Phenyl | Pyridyl, Thiophene, Bicyclo[1.1.1]pentane | Improve solubility, alter binding interactions cambridgemedchemconsulting.comnih.gov |
| -O- | -CF2- | Increase metabolic stability cambridgemedchemconsulting.com |
| Indole | Other heterocyclic scaffolds | Discover novel inhibitors with improved properties nih.gov |
Stereochemical Implications in Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining biological activity. longdom.org Since biological targets like enzymes and receptors are chiral, they often interact differently with different enantiomers or diastereomers of a drug molecule. nih.gov
For molecules with chiral centers, one enantiomer frequently exhibits significantly higher potency than the other. This is because only one enantiomer can achieve the optimal three-point binding interaction with its target. longdom.org The study of natural products, which are typically biosynthesized as single enantiomers, underscores the importance of stereochemistry in biological function. nih.gov
In the development of drugs based on scaffolds like 2-phenylindole, the introduction of chiral centers can lead to stereoisomers with distinct biological profiles. For example, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry was crucial for either target binding or cellular uptake. nih.gov Molecular modeling can shed light on these differences by revealing how different stereoisomers orient themselves within a binding site. For instance, modeling showed that the orientation of a phenyl ring in a ligand could differ based on the stereochemistry at different chiral carbons, impacting its interaction with the target protein. nih.gov
Therefore, when designing and synthesizing new derivatives of the 4-methyl-2-phenyl-1H-indole scaffold, particularly those with new chiral centers, it is essential to separate and evaluate the individual stereoisomers. This ensures that the observed biological activity is attributed to the correct isomer and allows for the selection of the most potent and selective candidate for further development.
Future Directions and Emerging Research Avenues for 4 Methyl 2 Phenyl 1h Indole Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has been a topic of extensive research for over a century. thieme-connect.com However, classical methods often rely on harsh conditions or toxic reagents. thieme-connect.com The future of synthesizing 4-methyl-2-phenyl-1H-indole lies in the development of greener, more efficient, and sustainable protocols that align with the principles of green chemistry. tandfonline.comresearchgate.net
Key research efforts are focused on several innovative strategies:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free reactions, thereby minimizing chemical waste. tandfonline.comresearchgate.net
Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach by combining three or more reactants in a single step to form a complex product, which increases atom economy and reduces the number of purification steps. rsc.org
Catalyst Innovation: The use of novel catalysts, including non-toxic metal catalysts like iron or copper and even metal-free approaches, is a significant area of development. derpharmachemica.com These methods avoid the environmental and economic costs associated with heavy metal catalysts like palladium. rsc.orgderpharmachemica.com
C-H Activation/Functionalization: These methods allow for the direct formation of C-C or C-heteroatom bonds on the indole scaffold, providing a more direct and atom-economical route to functionalized indoles compared to traditional cross-coupling reactions. thieme-connect.com
| Synthetic Strategy | Description | Key Advantages | Potential for this compound |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to rapid and efficient transformations. tandfonline.com | Reduced reaction time, higher yields, solvent-free conditions. tandfonline.comresearchgate.net | Could accelerate the key cyclization or coupling steps in its synthesis. |
| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single pot to form the final product. rsc.org | High atom economy, operational simplicity, reduced waste. rsc.org | A one-pot synthesis could be designed from simple aniline, alkyne, and phenyl precursors. |
| Sustainable Catalysis | Employs earth-abundant and non-toxic catalysts (e.g., iron, copper) or metal-free conditions. derpharmachemica.com | Lower cost, reduced environmental impact, avoidance of toxic heavy metals. | Replacing palladium-based cross-coupling methods with iron- or copper-catalyzed alternatives. |
| C-H Activation | Directly functionalizes carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. thieme-connect.com | High atom economy, fewer synthetic steps, novel bond formations. thieme-connect.com | Could be used to introduce further substituents onto the phenyl or indole rings for analogue synthesis. |
Applying these methodologies to the synthesis of this compound could lead to more environmentally benign, cost-effective, and scalable production, facilitating broader investigation of its properties.
Integration of Artificial Intelligence (AI) and Machine Learning in Indole Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and interactions. nih.govmdpi.com For a scaffold like this compound, these computational tools offer a powerful way to accelerate the identification of its therapeutic potential.
Future research will likely leverage AI and ML in several key ways:
Predicting Bioactivity: Machine learning models can be trained on large libraries of known compounds to predict the potential biological activities of new molecules. github.ioresearchgate.net By representing this compound as a set of molecular descriptors or fingerprints, these models can screen it against numerous biological targets to identify promising leads. nih.gov
Identifying Novel Targets: AI algorithms can analyze complex biological data from genomics and proteomics to identify novel protein targets associated with specific diseases. mdpi.com Subsequent virtual screening can then predict the binding affinity of this compound and its derivatives to these targets. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new indole derivatives with optimized properties. nih.govorange.com Using this compound as a starting fragment, these models can suggest modifications to improve potency, selectivity, or pharmacokinetic properties.
ADMET Prediction: A significant hurdle in drug development is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. ML models can predict these properties early in the discovery process, allowing researchers to prioritize or modify compounds with a higher chance of success. mdpi.com
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| Bioactivity Prediction | Using models trained on known drug-target interactions to predict the activity of new compounds. nih.govbiorxiv.org | Rapidly hypothesizes potential therapeutic areas (e.g., anticancer, anti-inflammatory). nih.gov |
| Virtual Screening | Computationally docking a molecule into the binding sites of thousands of known protein structures. | Identifies potential protein targets with high binding affinity, guiding experimental validation. researchgate.net |
| Generative Design | AI algorithms create novel molecular structures based on a desired set of properties. orange.com | Designs optimized analogues of this compound with enhanced potency or reduced toxicity. |
| QSPR Modeling | Quantitative Structure-Property Relationship models predict physicochemical and ADMET properties. mdpi.com | Prioritizes derivatives with favorable drug-like properties before synthesis, saving time and resources. |
Exploration of this compound as a Core for Chemical Probes and Tools
The inherent fluorescence and versatile chemistry of the indole scaffold make it an excellent platform for the development of chemical probes. rsc.orgrsc.org These tools are crucial for visualizing and quantifying biological molecules and processes in real-time. The this compound core could be functionalized to create novel probes for various applications.
Emerging research in this area includes:
Fluorescent Chemosensors: The indole ring system is a key component of many fluorophores. researchgate.net By attaching a specific recognition unit (for ions, reactive oxygen species, etc.) to the this compound core, it is possible to design probes that signal the presence of a target analyte through a change in fluorescence ("turn-on" or "turn-off"). rsc.orgrsc.org The substituents at the 2- and 4-positions can be used to tune the photophysical properties of the probe.
Probes for Bio-imaging: Indole-based fluorescent probes can be designed to be biocompatible and target specific cellular compartments, such as mitochondria. researchgate.net This allows for the imaging of dynamic processes within living cells.
Ratiometric Probes: A more advanced approach involves creating probes that exhibit a shift in their emission wavelength upon binding to an analyte. nih.gov This ratiometric response provides a built-in correction for variations in probe concentration or instrument sensitivity, leading to more quantitative measurements.
The development of a probe based on this compound would involve synthesizing derivatives with specific functionalities designed to interact with analytes like metal ions (e.g., Zn²⁺, Pd²⁺) or biologically important small molecules. rsc.org
Advanced Mechanistic Studies on Cellular and Biochemical Pathways
While identifying that a compound is bioactive is the first step, understanding its mechanism of action at a molecular level is critical for its development as a therapeutic agent or research tool. The indole scaffold is known to interact with a wide array of biological targets, including protein kinases, tubulin, and DNA. nih.govmdpi.comnih.gov
Future investigations into this compound should focus on:
Target Deconvolution: Using techniques like chemical proteomics and thermal shift assays to identify the specific proteins that the compound binds to within a cell.
Pathway Analysis: Once a target is identified, transcriptomics and proteomics can be used to understand the downstream effects of target engagement, revealing which cellular signaling or metabolic pathways are modulated.
Structural Biology: Obtaining co-crystal structures of this compound bound to its target protein can provide atomic-level details of the interaction, guiding the design of more potent and selective analogues.
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target, providing deeper insight into the binding mechanism.
These advanced studies are essential to move beyond simple phenotypic screening and to understand precisely how this compound exerts its biological effects.
Expanding the Scope of Biological Target Identification and Validation
A key challenge and opportunity in modern pharmacology is the identification and validation of novel biological targets for therapeutic intervention. rsc.org Given the structural versatility of indole derivatives, this compound could potentially interact with a wide range of targets beyond those traditionally associated with indoles. nih.gov
Future research should employ cutting-edge strategies for target discovery, including:
Phenotypic Screening with Target Identification: High-content screening can identify compounds that produce a desired cellular phenotype (e.g., inducing cancer cell death). Follow-up studies, often using "multi-omics" approaches, can then pinpoint the molecular target responsible for this effect.
Chemoproteomics: This approach uses chemical probes derived from the parent compound (in this case, this compound) to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, either enhance or suppress the activity of the compound. The protein products of these genes are often the direct target or part of the same biological pathway. For instance, this could reveal that this compound is particularly effective in cells with a specific genetic background.
Once a novel target is identified, validation is crucial. This involves confirming that modulating the target with other tools (e.g., other small molecules, genetic knockdown) reproduces the effects of the compound, thereby establishing a causal link between target engagement and biological outcome. Such efforts could uncover entirely new therapeutic applications for this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-2-phenyl-1H-indole, and how do reaction conditions influence product yield?
- Methodology :
- Route 1 : Utilize [4+1] annulation between aminobenzyl phosphonium salts and acrylaldehydes under mild conditions (e.g., 80°C, DMF solvent, 12 hours), achieving yields up to 91% .
- Route 2 : Employ nucleophilic substitution or cross-coupling reactions on brominated indole precursors (e.g., 4-bromo-indole derivatives) with methyl and phenyl groups. Optimize catalyst systems (e.g., Pd-mediated coupling) and solvent polarity to enhance regioselectivity .
- Critical Parameters : Temperature, solvent choice (polar aprotic vs. non-polar), and reaction time significantly affect yield. For example, prolonged heating (>24 hours) may lead to side reactions like oxidation .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with instruments like Bruker APEX2. Crystals are mounted on a diffractometer at low temperatures (e.g., 93 K) to minimize thermal motion .
- Software Tools : Refinement via SHELXL97 and visualization with Mercury. Key metrics include bond angles (e.g., C3–C4–C5 = 117.34°) and torsion angles (e.g., C3–C4–C5–C6 = 0.38°) .
- Structural Insights : The methyl group at position 4 introduces steric effects, while the phenyl group at position 2 influences π-π stacking interactions in the crystal lattice .
Advanced Research Questions
Q. What strategies resolve contradictions between spectroscopic data (NMR/IR) and crystallographic data for indole derivatives?
- Methodology :
- Validation : Cross-reference NMR chemical shifts (e.g., ¹H NMR δ 7.2–7.8 ppm for aromatic protons) with crystallographic bond lengths. Discrepancies may arise from dynamic effects in solution vs. static solid-state structures .
- Computational Alignment : Use density functional theory (DFT) to simulate NMR spectra from crystallographic coordinates. Software like Gaussian or ORCA can predict shifts within ±0.3 ppm accuracy .
- Case Study : For 2-(4-fluorophenyl)-3-methyl-1H-indole, SC-XRD revealed non-classical N–H···π interactions, explaining deviations in solution-phase IR spectra .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., C-3 position due to lower LUMO energy) .
- Reactivity Maps : Generate electrostatic potential (ESP) maps to visualize electron-deficient regions. For example, the methyl group at C-4 reduces electron density at C-2, favoring nucleophilic attack at C-3 .
- Kinetic Studies : Simulate transition states for reactions with amines or thiols. Activation energies correlate with experimental yields (e.g., ΔG‡ < 25 kcal/mol predicts >70% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
